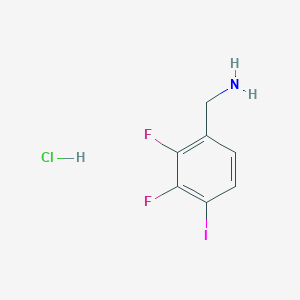![molecular formula C15H25NO4 B15293145 tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group and an adamantyl moiety, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate typically involves the reaction of tert-butyl carbamate with an adamantyl derivative. One common method involves the use of tert-butyl carbamate and an adamantyl alcohol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the adamantyl moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or pathways involved in diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the adamantyl moiety.
tert-Butyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate: A compound with a similar carbamate structure but different functional groups.
Uniqueness: tert-Butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate is unique due to the presence of the adamantyl moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C15H25NO4 |
|---|---|
Poids moléculaire |
283.36 g/mol |
Nom IUPAC |
tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate |
InChI |
InChI=1S/C15H25NO4/c1-12(2,3)20-11(17)16-13-4-10-5-14(18,7-13)9-15(19,6-10)8-13/h10,18-19H,4-9H2,1-3H3,(H,16,17)/t10?,13?,14-,15+ |
Clé InChI |
HWFCXPWUXFFWSU-GVDQSUKFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC12CC3C[C@](C1)(C[C@@](C3)(C2)O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC12CC3CC(C1)(CC(C3)(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)


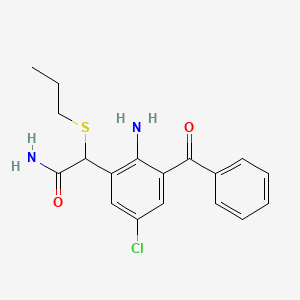

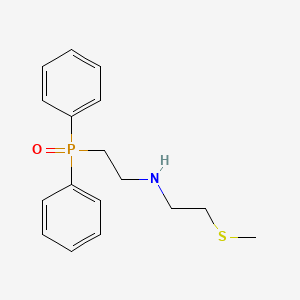
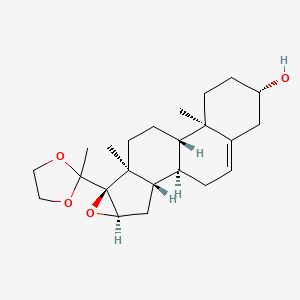

![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)
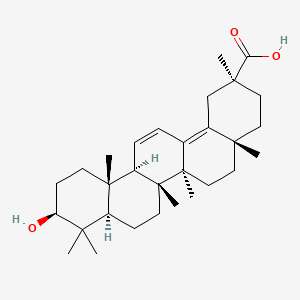

![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)

